Benzyl dibutan-2-ylcarbamodithioate
Description
Benzyl dibutan-2-ylcarbamodithioate is a dithiocarbamate derivative characterized by a benzyl group attached to a carbamodithioate backbone substituted with two butan-2-yl groups. Its molecular formula is C₁₉H₂₈N₂S₂, with a molecular weight of 360.56 g/mol. The compound’s structure confers unique chemical properties, including enhanced lipophilicity due to the aromatic benzyl moiety and steric hindrance from the branched butan-2-yl groups. Dithiocarbamates are widely studied for their applications in agrochemicals (e.g., fungicides), coordination chemistry (as ligands), and pharmaceuticals.
Properties
CAS No. |
61516-24-3 |
|---|---|
Molecular Formula |
C16H25NS2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
benzyl N,N-di(butan-2-yl)carbamodithioate |
InChI |
InChI=1S/C16H25NS2/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 |
InChI Key |
HNLWXHFLXLLBON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=S)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl dibutan-2-ylcarbamodithioate typically involves the reaction of benzyl chloride with dibutan-2-ylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Benzyl dibutan-2-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and disulfides.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Benzyl dibutan-2-ylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of Benzyl dibutan-2-ylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
(a) Benzyl 2-Hydroxypyridin-3-ylcarbamate (CAS 147269-67-8)
- Structure : Contains a carbamate group (-O-CO-NH-) linked to a benzyl group and a hydroxypyridine ring.
- Key Differences :
- Replacing the dithiocarbamate (-S-CS-N-) group with a carbamate reduces sulfur-mediated reactivity.
- The hydroxypyridine ring introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic butan-2-yl groups in the target compound.
- Applications : Primarily used in research as a synthetic intermediate .
(b) Benzyl Alcohol (CAS 100-51-6)
- Structure : A simple aromatic alcohol (C₆H₅CH₂OH).
- Key Differences :
- Applications : Solvent, preservative, and fragrance ingredient.
(c) Thiram (Tetramethylthiuram Disulfide, CAS 137-26-8)
- Structure : A dithiocarbamate dimer with two dimethyl groups.
- Key Differences :
- Thiram’s disulfide bridge enhances oxidative stability, whereas the benzyl and butan-2-yl groups in the target compound may increase steric protection against degradation.
- Thiram is a well-characterized fungicide with acute oral toxicity (LD₅₀ in rats: 560 mg/kg), while toxicity data for Benzyl dibutan-2-ylcarbamodithioate are unavailable.
Physicochemical and Toxicological Properties
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